molecular formula C17H13Cl2NO3 B2968414 N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 338759-88-9

N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2968414
CAS No.: 338759-88-9
M. Wt: 350.2
InChI Key: BBENHWDGQNOFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the 2,4-dichlorophenyl group and the methoxy group in the structure of this compound suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenylamine and an appropriate electrophilic intermediate.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is used as a building block in organic synthesis for the development of new chromene derivatives with potential biological activities.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets in cancer cells, leading to apoptosis.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells. The presence of the 2,4-dichlorophenyl group enhances the compound’s binding affinity to its targets, while the methoxy group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

    N-(2,4-dichlorophenyl)-2-nitrobenzamide: This compound shares the 2,4-dichlorophenyl group but has a different core structure, leading to distinct biological activities.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has a similar 2,4-dichlorophenyl group but a different chromene core, resulting in different chemical and biological properties.

Uniqueness: N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is unique due to its specific combination of the 2,4-dichlorophenyl group, methoxy group, and chromene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBENHWDGQNOFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.